molecular formula C9H18ClN3 B13459917 5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride

5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B13459917
M. Wt: 203.71 g/mol
InChI Key: MCBZQYRAIDKTEK-UHFFFAOYSA-N
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Description

5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutylamine with 5-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazol-4-amine: A simpler pyrazole derivative with similar chemical properties.

    3-methyl-1H-pyrazol-4-amine: Another pyrazole derivative with a different substitution pattern.

    5-methyl-1H-pyrazol-4-amine: A closely related compound with a similar structure but lacking the 3-methylbutyl group.

Uniqueness

5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both the 5-methyl and 3-methylbutyl groups. These substitutions can influence its chemical reactivity and biological activity, making it distinct from other pyrazole derivatives. The combination of these groups may enhance its potential as a therapeutic agent or industrial catalyst.

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

5-methyl-1-(3-methylbutyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-7(2)4-5-12-8(3)9(10)6-11-12;/h6-7H,4-5,10H2,1-3H3;1H

InChI Key

MCBZQYRAIDKTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(C)C)N.Cl

Origin of Product

United States

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